

A Comparative Analysis of 2-Isopropyl-4-methoxyaniline Purity from Leading Suppliers

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Compound of Interest

Compound Name: **2-Isopropyl-4-methoxyaniline**

Cat. No.: **B048298**

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In the synthesis of novel therapeutics, the purity of starting materials is a critical determinant of reaction efficiency, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). **2-Isopropyl-4-methoxyaniline** is a key building block in the development of various pharmaceutical compounds. This guide provides a comprehensive comparison of the purity of **2-Isopropyl-4-methoxyaniline** sourced from three different suppliers (designated as Supplier A, Supplier B, and Supplier C), utilizing a suite of orthogonal analytical techniques to provide a thorough assessment.

Executive Summary

This report details the purity analysis of **2-Isopropyl-4-methoxyaniline** from three commercial suppliers. Our evaluation, based on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, reveals variations in purity levels and impurity profiles. While all suppliers provided material with a stated purity of >95%, our analysis identified distinct differences in the levels of residual solvents, starting materials, and process-related impurities. This guide presents the experimental data in a clear, comparative format to aid researchers in making informed decisions when selecting a supplier for their specific research and development needs.

Data Presentation

The quantitative data from our analysis is summarized in the table below, offering a direct comparison of the purity and impurity content of **2-Isopropyl-4-methoxyaniline** from the three suppliers.

Parameter	Supplier A	Supplier B	Supplier C
Purity by HPLC (% Area)	98.5%	96.2%	99.1%
Purity by GC-MS (% Area)	98.2%	95.9%	98.9%
Quantitative NMR (qNMR) Purity (wt%)	98.8%	96.5%	99.3%
Major Impurity 1 (HPLC, % Area)	0.8% (Isomer)	1.5% (Starting Material)	0.4% (Isomer)
Major Impurity 2 (HPLC, % Area)	0.3% (Unidentified)	0.9% (Process-Related)	0.2% (Unidentified)
Residual Solvents (GC-MS)	Toluene (0.1%)	Dichloromethane (0.3%)	Acetone (0.05%)
Water Content (Karl Fischer, %)	0.15%	0.25%	0.10%

Experimental Protocols

A multi-pronged analytical approach was employed to ensure a comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

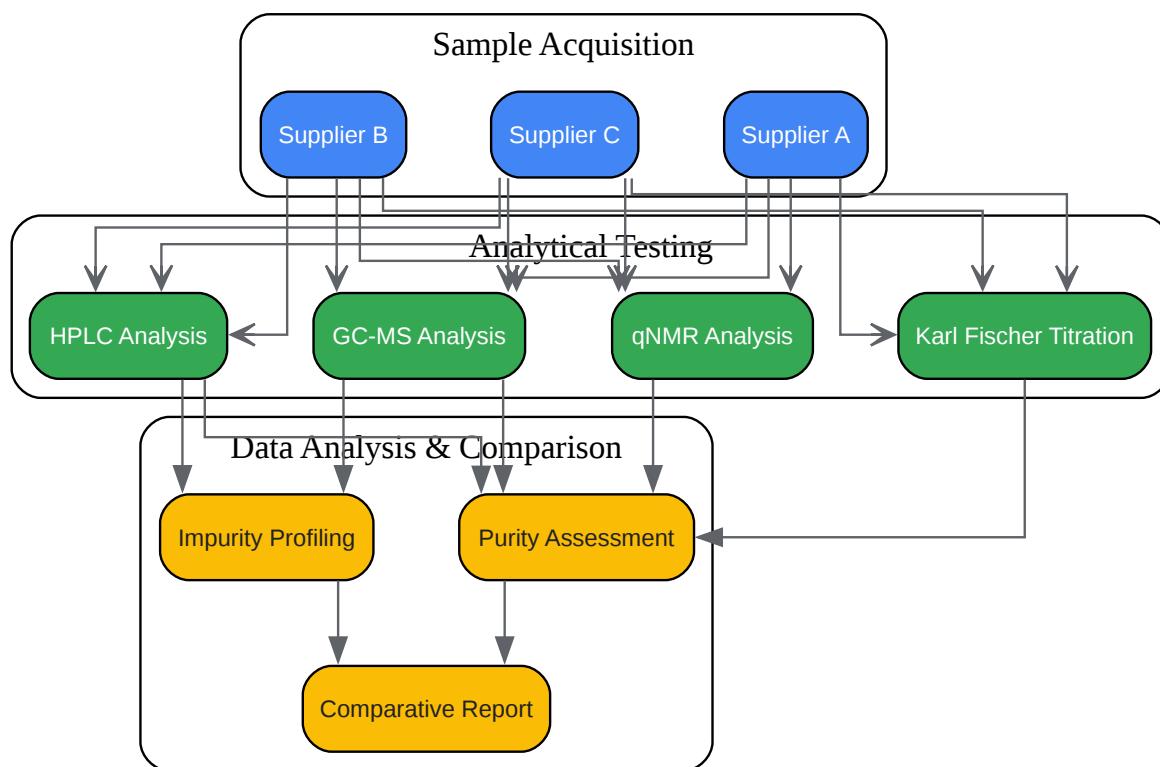
- Instrumentation: Agilent 7890B GC coupled to a 5977A MS detector.
- Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Program: Initial temperature of 60°C, ramped to 280°C.
- Ionization: Electron Impact (EI) at 70 eV.
- Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

- Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3).
- Internal Standard: Maleic acid of known purity.
- Method: A known mass of the **2-Isopropyl-4-methoxyaniline** sample and the internal standard were dissolved in the deuterated solvent. The purity was calculated by comparing the integral of a specific proton signal from the analyte to that of the internal standard.

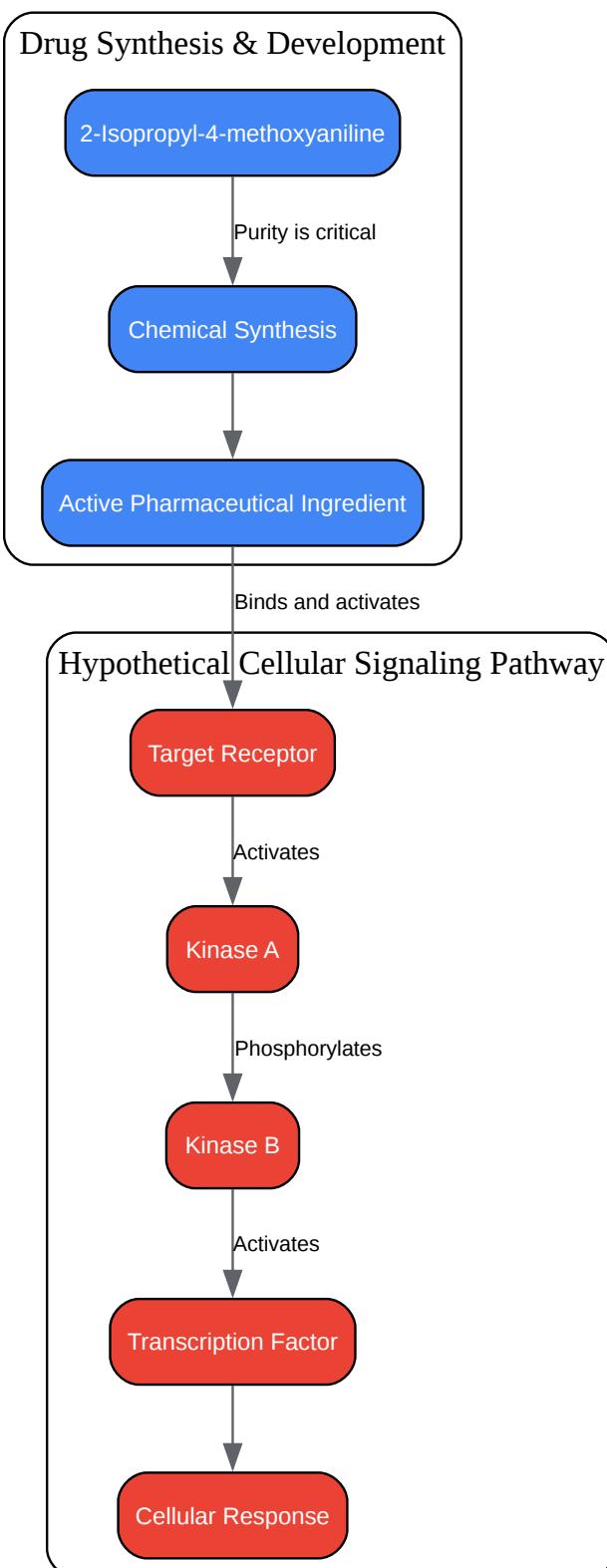
Visualizations

To better illustrate the processes and concepts discussed, the following diagrams are provided.



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Caption: Experimental workflow for the comparative purity assessment.



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